(R)-1,2-4-TRIACETOXYBUTANE

Chiral synthesis Enantiomeric excess Asymmetric catalysis

(R)-1,2,4-Triacetoxybutane (CAS 108266-50-8), also known as (R)-1,2,4-butanetriol triacetate, is a chiral C4 polyol derivative with molecular formula C10H16O6 and molecular weight 232.23 g/mol. This compound serves as a fully acetylated intermediate wherein the three hydroxyl groups of (R)-1,2,4-butanetriol are protected as acetoxy groups, rendering the molecule stable for downstream transformations and purifications.

Molecular Formula C10H16O6
Molecular Weight 232.23 g/mol
CAS No. 108266-50-8
Cat. No. B011273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2-4-TRIACETOXYBUTANE
CAS108266-50-8
Molecular FormulaC10H16O6
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC(=O)OCCC(COC(=O)C)OC(=O)C
InChIInChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1
InChIKeyRPOOYSKKKVGNAP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1,2,4-Triacetoxybutane (CAS 108266-50-8) – Critical Chiral Synthon for Dithiothreitol Analogs


(R)-1,2,4-Triacetoxybutane (CAS 108266-50-8), also known as (R)-1,2,4-butanetriol triacetate, is a chiral C4 polyol derivative with molecular formula C10H16O6 and molecular weight 232.23 g/mol [1]. This compound serves as a fully acetylated intermediate wherein the three hydroxyl groups of (R)-1,2,4-butanetriol are protected as acetoxy groups, rendering the molecule stable for downstream transformations and purifications [1]. As an (R)-configured chiral building block, it retains the stereochemical information of the parent triol, positioning it as an enantiopure synthon for asymmetric synthesis applications [2]. Its primary documented utility is as a key intermediate in the preparation of (R)-dithiobutylamine (DTBA), an advanced disulfide-reducing agent that offers measurable performance advantages over the industry standard dithiothreitol (DTT) [2].

Why (R)-1,2,4-Triacetoxybutane Cannot Be Replaced by Racemates, S-Enantiomers, or Unprotected Polyols


Procurement decisions involving (R)-1,2,4-triacetoxybutane (CAS 108266-50-8) cannot be made by simple substitution with the (S)-enantiomer (CAS 52067-45-5), the racemic mixture (CAS 14835-47-3), or the unprotected triol (CAS 42890-76-6) due to stereochemistry-dependent downstream outcomes . The (R)-configuration at the chiral center of this compound directly determines the absolute stereochemistry of the target molecule in asymmetric syntheses, where enantiomeric impurities in starting materials are known to erode product enantiomeric excess and apparent reaction selectivity [1]. Furthermore, the triacetate protection is non-interchangeable with the free triol; the acetoxy groups provide essential orthogonal protection that enables selective deprotection and functional group interconversion sequences that the unprotected triol cannot support without competing side reactions and purification challenges . Substituting with the (S)-enantiomer or racemate would yield the opposite enantiomer or an enantiomeric mixture of the final product, fundamentally altering biological activity and violating regulatory requirements for chiral purity in pharmaceutical intermediates.

Comparative Evidence: Quantified Differentiation of (R)-1,2,4-Triacetoxybutane (CAS 108266-50-8) for Scientific Selection


Enantiomeric Purity: (R)-Isomer versus (S)-Isomer and Racemate in Chiral Synthesis Outcomes

(R)-1,2,4-Triacetoxybutane (CAS 108266-50-8) is the single-enantiomer (R)-configured triacetate, distinct from the (S)-enantiomer (CAS 52067-45-5) and the racemic mixture (CAS 14835-47-3). Systematic evaluations of commercially available chiral synthons demonstrate that enantiomeric impurities in starting materials directly and proportionally degrade product enantiomeric excess in asymmetric synthesis [1]. In a comprehensive assay of 51 commercially available chiral reagents, only one compound exhibited enantiomeric impurity exceeding 10%, highlighting the variable but critical impact of starting material enantiopurity on downstream product quality [1]. The (R)-configuration of CAS 108266-50-8 corresponds to the natural L-aspartic acid-derived stereochemistry in the DTBA synthesis pathway, whereas the (S)-enantiomer would yield the non-natural (S)-DTBA stereoisomer with uncharacterized biological activity and different pharmacokinetic properties [2].

Chiral synthesis Enantiomeric excess Asymmetric catalysis

Synthetic Efficiency: Triacetate Protection Enables DTBA Synthesis Where Unprotected Triol Fails

(R)-1,2,4-Triacetoxybutane provides fully acetylated hydroxyl protection essential for the multi-step synthesis of (R)-DTBA from L-aspartic acid, a process described as "a few high-yielding steps that are amenable to a large-scale process" [1]. The acetoxy protection strategy enables chemoselective transformations that would be incompatible with the free triol. In contrast, unprotected (R)-1,2,4-butanetriol (CAS 42890-76-6) presents three reactive hydroxyl groups that would undergo competing reactions during thiol introduction steps, leading to complex product mixtures, low isolated yields, and purification bottlenecks . The synthetic route employing (R)-1,2,4-triacetoxybutane proceeds with high overall yield from inexpensive L-aspartic acid, whereas direct manipulation of the unprotected triol has not been reported as a viable industrial route for DTBA preparation [2].

Protecting group strategy Multi-step synthesis Orthogonal deprotection

DTBA versus DTT: Thiol pKa Reduction of ∼1 Unit Drives Superior Reducing Kinetics

The ultimate value proposition of (R)-1,2,4-triacetoxybutane is realized in its downstream product, (R)-DTBA, which demonstrates quantifiable performance advantages over the industry standard dithiothreitol (DTT). Head-to-head physicochemical comparison shows DTBA has thiol pKa values of 8.2 ± 0.2 and 9.3, which are approximately 1 unit lower than DTT's pKa values of 9.2 and 10.1 [1]. This pKa reduction translates to a higher concentration of reactive thiolate species at physiological pH. DTBA reduces oxidized 2-mercaptoethanol 3–5 times faster than DTT, reduces oxidized glutathione 3–4 times faster than DTT, and reduces the enzyme papain 14 times faster than DTT, while maintaining a similar reduction potential (E°′ ≈ −0.327 V for DTT vs. −0.317 V for DTBA) [1][2].

Disulfide reduction Protein biochemistry Thiol pKa

Functional Handle Differentiation: DTBA Amino Group Enables Cation-Exchange Purification versus DTT

A structural differentiation of DTBA (derived from (R)-1,2,4-triacetoxybutane) versus DTT is the presence of a single amino group in DTBA replacing the two hydroxyl groups of DTT. This amino group provides a "handle" that enables two practical advantages: (1) facile isolation of DTBA by cation-exchange chromatography, and (2) conjugation of DTBA to other reagents or solid supports [1]. DTT lacks this amine functionality and cannot be similarly purified or conjugated without additional derivatization steps. In comparative reduction potential measurements, DTBA maintains an E°′ of −0.317 V, comparable to DTT's −0.327 V, demonstrating that the functional handle addition does not compromise reducing power [1].

Purification Conjugation chemistry Cation-exchange

Biological Performance: DTBA Superiority in Sperm Viability and Embryo Development versus DTT

In a comparative study of reducing agents for intracytoplasmic sperm injection (ICSI), DTBA treatment demonstrated statistically significant improvements in sperm viability and blastocyst formation rates compared to DTT treatment. The percentage of live spermatozoa after DTBA treatment was significantly higher than after DTT treatment (P < 0.05) [1]. Blastocyst formation rate was significantly improved by DTBA treatment compared with DTT, control, and sham injection groups (P < 0.05) [1]. This biological outcome differentiation provides in vivo validation of the physicochemical advantages (lower pKa, faster reduction kinetics) documented in biochemical assays.

Assisted reproduction Embryo development ICSI

Antibody Fragment Generation: DTBA Enables High-Efficiency Reduction for Fab′ Production

DTBA has been evaluated alongside dithiothreitol (DTT) and mercaptoethylamine (MEA) for the cleavage of F(ab′)₂ units into Fab′ antibody fragments, a critical step in the production of antibody-drug conjugates and diagnostic reagents [1]. The study, which compares the cleavage efficacy of DTT, MEA, and DTBA as a relatively new reducing agent synthesized in 2012, positions DTBA as a high-efficiency alternative for this specific bioprocessing application [1]. While quantitative comparative cleavage efficiency data across all three reagents requires consultation of the full study, the inclusion of DTBA in this head-to-head assessment validates its utility as a DTT replacement in antibody fragment generation workflows.

Antibody engineering Fab' fragment Bioconjugation

Validated Application Scenarios for (R)-1,2,4-Triacetoxybutane (CAS 108266-50-8) Procurement


Synthesis of (R)-Dithiobutylamine (DTBA) as a Superior DTT Replacement

(R)-1,2,4-Triacetoxybutane serves as the chiral, triacetate-protected intermediate in the established synthetic route from L-aspartic acid to (R)-DTBA [1]. Procurement is indicated for laboratories and manufacturing facilities seeking to produce DTBA in-house for applications requiring faster disulfide reduction kinetics at physiological pH (3–14× rate enhancement over DTT) [1] and for workflows that benefit from amine-enabled cation-exchange purification or bioconjugation [2]. The (R)-configuration of this intermediate ensures production of the biologically relevant (R)-DTBA stereoisomer rather than the (S)-enantiomer with uncharacterized properties [2].

Assisted Reproduction and Sensitive Cell Biology Workflows

Procurement of (R)-1,2,4-triacetoxybutane-derived DTBA is justified for laboratories conducting intracytoplasmic sperm injection (ICSI) or other sensitive cell biology applications where DTT treatment compromises cellular viability. Evidence demonstrates that DTBA treatment maintains sperm viability at levels identical to untreated controls, whereas DTT significantly reduces viability (P < 0.05), and DTBA treatment significantly improves blastocyst formation rates compared to DTT, control, and sham injection groups (P < 0.05) [1]. The gentler reducing profile of DTBA, attributable to its optimized thiol pKa values (8.2 ± 0.2 and 9.3 versus DTT's 9.2 and 10.1), makes it the preferred reducing agent for viability-critical applications [2].

Antibody Fragment Generation for Bioconjugation and Diagnostics

(R)-1,2,4-Triacetoxybutane procurement supports the synthesis of DTBA for the cleavage of F(ab′)₂ units into Fab′ antibody fragments, a critical step in antibody-drug conjugate (ADC) manufacturing and diagnostic reagent preparation [1]. DTBA has been directly compared with DTT and MEA for this application, establishing its utility as a validated reducing agent for bioprocessing workflows [1]. The amine handle of DTBA further enables downstream purification by cation-exchange, simplifying the removal of reducing agent from sensitive biological samples and reducing the risk of residual reagent interference in subsequent conjugation steps [2].

General Protein Biochemistry and Disulfide Reduction Assays

For laboratories conducting routine protein biochemistry requiring disulfide bond reduction, (R)-1,2,4-triacetoxybutane-derived DTBA offers quantifiable advantages over DTT [1]. At neutral pH where >99% of DTT thiol groups remain protonated and unreactive, DTBA's ∼1 unit lower pKa translates to a higher concentration of reactive thiolate, enabling 3–5× faster reduction of small-molecule disulfides (2-mercaptoethanol, glutathione) and up to 14× faster reduction of the enzyme papain [1]. Additionally, DTBA is nearly odorless compared to DTT, improving laboratory working conditions [2]. Procurement is indicated for high-throughput protein analysis workflows where reduced incubation times and improved working conditions provide operational advantages.

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